2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
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Overview
Description
2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a unique heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one typically involves the following steps:
Formation of 2-(benzyloxy)benzohydrazide from 2-(benzyloxy)benzoic acid through esterification followed by hydrazinolysis.
Cyclization to form 1,2,4-oxadiazole by reacting 2-(benzyloxy)benzohydrazide with carbon disulfide and an appropriate activating agent.
Alkylation to incorporate the thiomethyl group, resulting in the key intermediate.
Final assembly of this compound through condensation with 2-propyl-4(3H)-quinazolinone.
Industrial Production Methods: Scaling up the synthesis involves optimising reaction conditions to improve yield and purity. Catalysts, temperature control, and solvent selection are key factors in industrial processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group could undergo oxidation to form the corresponding benzoic acid derivative.
Reduction: The oxadiazole ring can be reduced under appropriate conditions to yield the corresponding amine.
Substitution: The benzyloxy group can be substituted via nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles like sodium methoxide in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Production of amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Studying its interaction with various biological targets.
Medicine: Potential pharmacological properties such as anticancer, antimicrobial, or anti-inflammatory effects.
Industry: Use in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one depends on its application. For instance, if it’s evaluated as an antimicrobial agent, it could inhibit bacterial growth by targeting key enzymes or cellular structures. The oxadiazole and quinazolinone moieties might interact with biological targets, altering cellular functions.
Comparison with Similar Compounds
Compared to similar compounds like 2-(((3-(2-(benzyloxy)phenyl)-1,3,4-thiadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one, our compound features an oxadiazole ring instead of a thiadiazole. This structural difference may result in varied biological activities and chemical reactivities. Similar compounds to consider include:
2-(((3-(2-(benzyloxy)phenyl)-1,3,4-oxadiazol-5-yl)methyl)thio)-quinazolin-4(3H)-one
2-(((3-(2-(benzyloxy)phenyl)-1,3,4-thiadiazol-5-yl)methyl)thio)-quinazolin-4(3H)-one
The structural variations can significantly influence the chemical and biological properties, which highlights the uniqueness of 2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one.
Properties
IUPAC Name |
2-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-2-16-31-26(32)20-12-6-8-14-22(20)28-27(31)35-18-24-29-25(30-34-24)21-13-7-9-15-23(21)33-17-19-10-4-3-5-11-19/h3-15H,2,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFTUPITHWFYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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